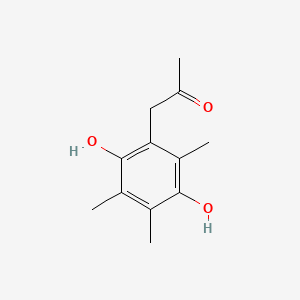
2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)- is an organic compound that belongs to the class of phenylpropanones This compound is characterized by the presence of a propanone group attached to a phenyl ring substituted with hydroxyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dihydroxy-3,4,6-trimethylbenzaldehyde with acetone in the presence of a base catalyst. The reaction is carried out at a temperature range of 50-70°C, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenylpropanones.
Applications De Recherche Scientifique
2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)- involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways. The compound may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Similar structure but with a methoxy group instead of a hydroxyl group.
3,4-Methylenedioxyphenylpropan-2-one: Contains a methylenedioxy group, leading to different chemical properties.
Dihydroxyacetone: A simpler compound with two hydroxyl groups and a carbonyl group.
Uniqueness
2-Propanone, 1-(2,5-dihydroxy-3,4,6-trimethylphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The presence of multiple hydroxyl and methyl groups allows for diverse chemical modifications and applications.
Propriétés
Numéro CAS |
85979-43-7 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1-(2,5-dihydroxy-3,4,6-trimethylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O3/c1-6(13)5-10-9(4)11(14)7(2)8(3)12(10)15/h14-15H,5H2,1-4H3 |
Clé InChI |
ZNRGBDFDRJYSSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1O)C)CC(=O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


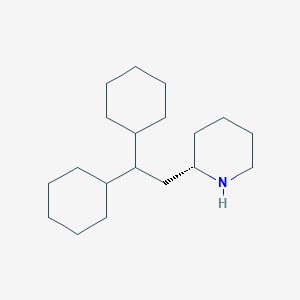
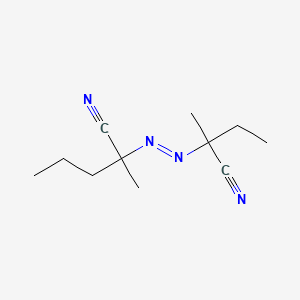
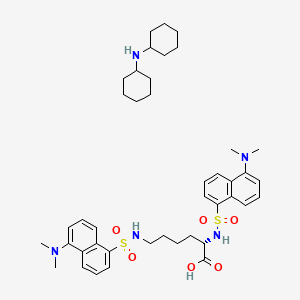
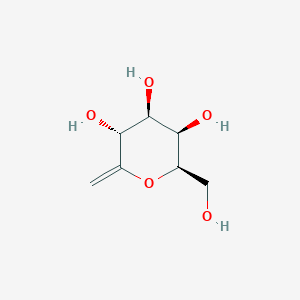
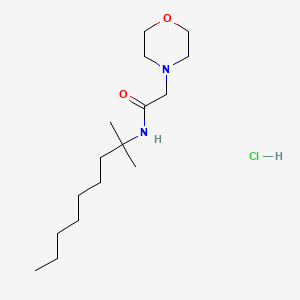
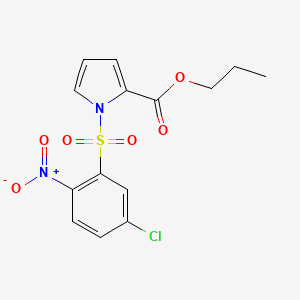
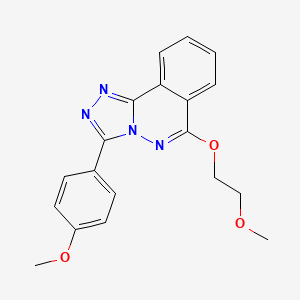

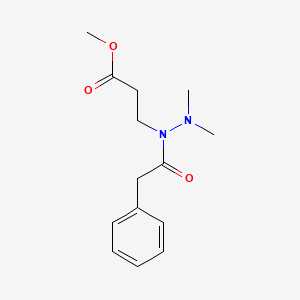
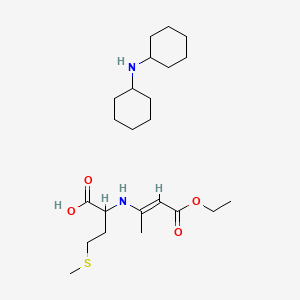

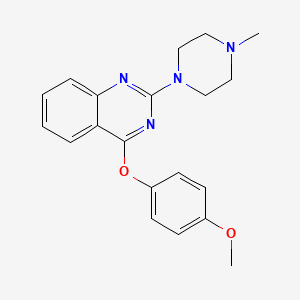
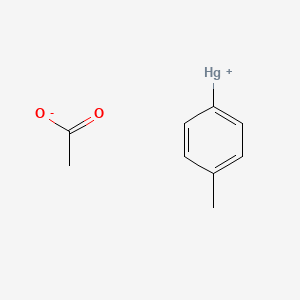
![N-(4,7,14,20,27,37-hexaoxo-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8(13),9,11,19(28),21,23,25,29,31,33,35,38,40,42-octadecaen-9-yl)benzamide](/img/structure/B12720810.png)
